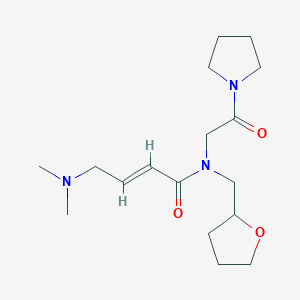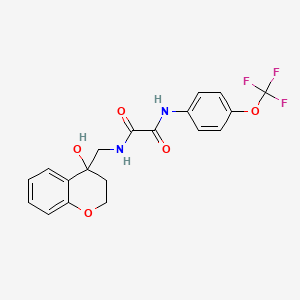
N1-((4-hydroxychroman-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((4-hydroxychroman-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound characterized by its unique structural features, including a chroman-4-one core and a trifluoromethoxy phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-((4-hydroxychroman-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting with the construction of the chroman-4-one core. This can be achieved through the cyclization of appropriate precursors, such as hydroxybenzaldehydes and malonic acid derivatives, under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow chemistry and other advanced techniques can be employed to streamline the production process and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: N1-((4-hydroxychroman-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical entities.
Biology: Biologically, N1-((4-hydroxychroman-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has shown promise in various biological assays. Its interactions with biological targets can lead to the discovery of new therapeutic agents.
Medicine: Medically, this compound has potential applications in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including those related to inflammation and oxidative stress.
Industry: In industry, this compound can be used as a building block for the synthesis of advanced materials and chemicals. Its unique properties may contribute to the development of new industrial processes and products.
Mecanismo De Acción
The mechanism by which N1-((4-hydroxychroman-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Chromanone Derivatives: These compounds share the chroman-4-one core but may differ in their substituents and functional groups.
Trifluoromethoxy Phenyl Derivatives: These compounds contain the trifluoromethoxy phenyl group but may have different core structures.
Uniqueness: N1-((4-hydroxychroman-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide stands out due to its combination of the chroman-4-one core and the trifluoromethoxy phenyl group, which imparts unique chemical and biological properties not found in other compounds.
Propiedades
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O5/c20-19(21,22)29-13-7-5-12(6-8-13)24-17(26)16(25)23-11-18(27)9-10-28-15-4-2-1-3-14(15)18/h1-8,27H,9-11H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZUXMJVBSXJLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
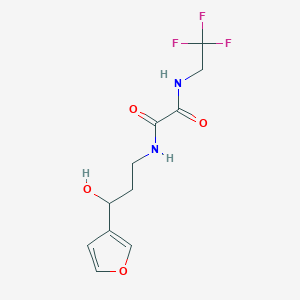
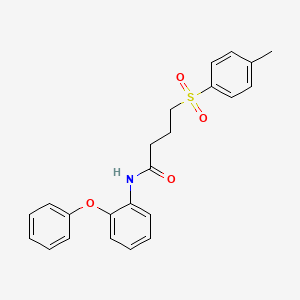
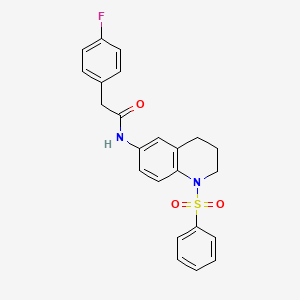
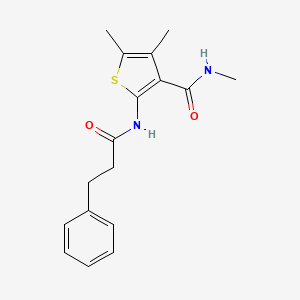
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2979661.png)
![ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2979662.png)
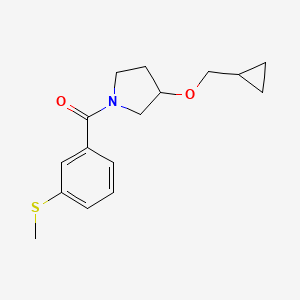
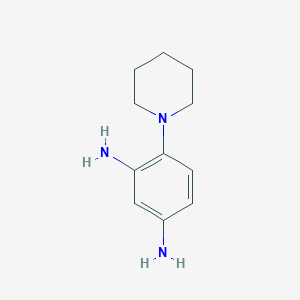
![N-[1-(4-methoxyphenyl)ethyl]-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2979668.png)
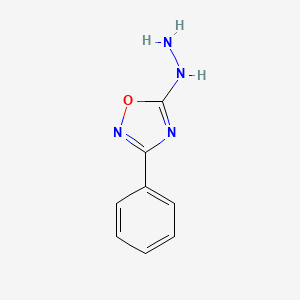
![4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/new.no-structure.jpg)
![{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2979674.png)
![7-chloro-N-[(2-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B2979675.png)
